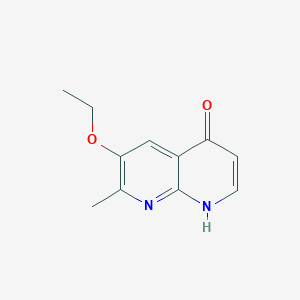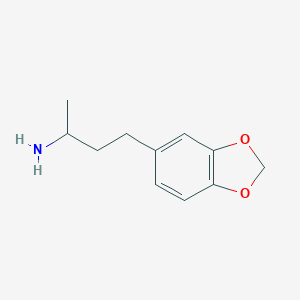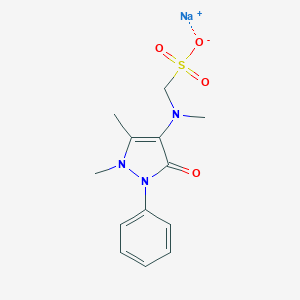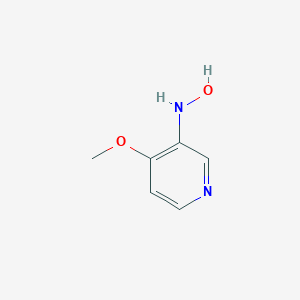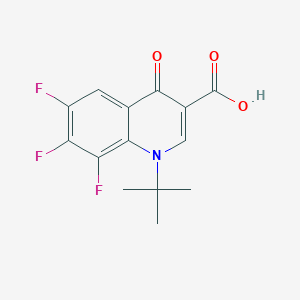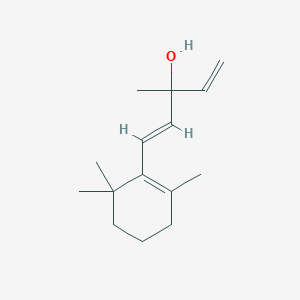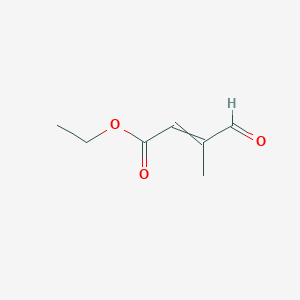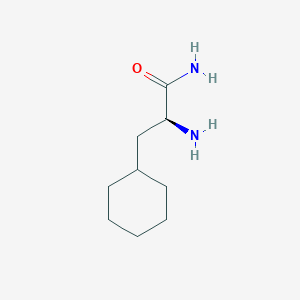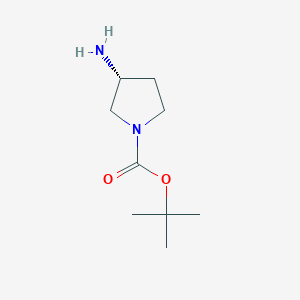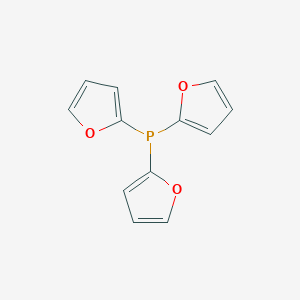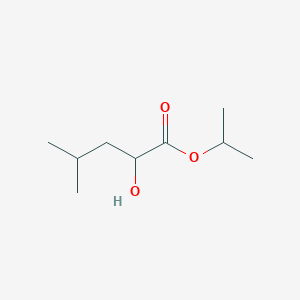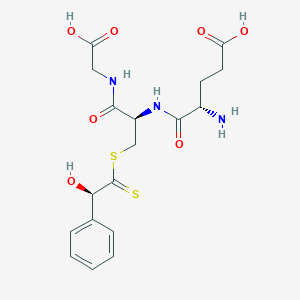
S-D-Dithiomandeloylglutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-D-Dithiomandeloylglutathione (DMDG) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of glutathione, which is an antioxidant and plays a crucial role in maintaining cellular homeostasis. DMDG has been shown to possess unique properties that make it a promising candidate for various biomedical applications.
作用機序
S-D-Dithiomandeloylglutathione exerts its biological effects by modulating various cellular pathways. It has been shown to activate the Nrf2-Keap1 pathway, which is responsible for regulating cellular antioxidant defense mechanisms. S-D-Dithiomandeloylglutathione also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Furthermore, S-D-Dithiomandeloylglutathione has been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
生化学的および生理学的効果
S-D-Dithiomandeloylglutathione has been shown to possess several biochemical and physiological effects. It has been shown to increase cellular glutathione levels, which is an important antioxidant in the body. S-D-Dithiomandeloylglutathione has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, S-D-Dithiomandeloylglutathione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune responses.
実験室実験の利点と制限
S-D-Dithiomandeloylglutathione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. However, S-D-Dithiomandeloylglutathione has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, the synthesis of S-D-Dithiomandeloylglutathione requires specialized equipment and expertise.
将来の方向性
There are several future directions for S-D-Dithiomandeloylglutathione research. One area of interest is the development of S-D-Dithiomandeloylglutathione analogs with improved properties such as increased potency and selectivity. Additionally, the potential use of S-D-Dithiomandeloylglutathione in combination with other drugs for the treatment of various diseases is an area of active research. Furthermore, the use of S-D-Dithiomandeloylglutathione as a therapeutic agent for neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, S-D-Dithiomandeloylglutathione is a promising small molecule with potential therapeutic applications. Its unique properties make it an attractive candidate for various biomedical applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of S-D-Dithiomandeloylglutathione have been discussed in this paper. Further research is needed to fully understand the potential of S-D-Dithiomandeloylglutathione as a therapeutic agent.
合成法
The synthesis of S-D-Dithiomandeloylglutathione involves the reaction of glutathione with 2,5-dimercapto-1,3,4-thiadiazole. The reaction is carried out in the presence of a base and a polar solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain pure S-D-Dithiomandeloylglutathione.
科学的研究の応用
S-D-Dithiomandeloylglutathione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. S-D-Dithiomandeloylglutathione has been investigated for its ability to protect cells against oxidative stress and DNA damage. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, S-D-Dithiomandeloylglutathione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
140234-19-1 |
|---|---|
製品名 |
S-D-Dithiomandeloylglutathione |
分子式 |
C18H23N3O7S2 |
分子量 |
457.5 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-2-phenylethanethioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O7S2/c19-11(6-7-13(22)23)16(27)21-12(17(28)20-8-14(24)25)9-30-18(29)15(26)10-4-2-1-3-5-10/h1-5,11-12,15,26H,6-9,19H2,(H,20,28)(H,21,27)(H,22,23)(H,24,25)/t11-,12-,15+/m0/s1 |
InChIキー |
SLZDZGFRJOKHIL-SLEUVZQESA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
配列 |
EXG |
同義語 |
S-D-dithiomandeloylglutathione SDDTMG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




